2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methyl-6-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-8(2)10-6-4-5-9(3)11(10)17-12(18)19-7-13(14,15)16/h4-6,8H,7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMMNNWMOBQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Coupling of Amines and Chloroformates
One common approach is the reaction of an amine with 2,2,2-trifluoroethyl chloroformate under basic conditions to form the carbamate. This method involves:
- Starting Materials: Aromatic amine (substituted phenyl amine) and 2,2,2-trifluoroethyl chloroformate.
- Reaction Conditions: Presence of a base such as triethylamine or sodium hydride to neutralize generated HCl.
- Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or isopropanol.
- Outcome: Formation of the desired carbamate with good yields.
This method is supported by the general synthetic principles of carbamate chemistry, where chloroformates act as electrophilic carbonyl donors reacting with nucleophilic amines.
Use of Amine Protecting Groups and Intermediates
According to patent CN103124721B, the preparation of related trifluoroethyl carbamates can utilize benzyl or tert-butyl carbamate protecting groups on amines to form intermediates, which are then deprotected or further reacted to yield the target compound. The process involves:
- Formation of an intermediate carbamate (e.g., benzyl carbamate amine).
- Coupling with trifluoroethyl-containing intermediates in the presence of bases and coupling agents.
- Catalytic hydrogenolysis (e.g., Raney Nickel catalyst under hydrogen atmosphere) to remove protecting groups and finalize the carbamate structure.
This approach allows for better control of reaction selectivity and purity of the final product.
Catalytic Hydrogenation for Intermediate Conversion
Hydrogenation is employed to convert protected intermediates into the desired amine or carbamate. For example:
- Reaction under hydrogen pressure (e.g., 5.0 kg/cm²) at mild temperatures (~40°C).
- Use of catalysts such as Raney Nickel.
- Post-reaction workup involving filtration, washing, and solvent removal.
This step is crucial for removing protecting groups or reducing intermediates to the carbamate form.
Alkylation and Methylation Steps in Intermediate Preparation
Sodium hydride (NaH) in polar aprotic solvents like DMF is used to deprotonate amines or carbamates, enabling alkylation with methyl iodide or other alkyl halides to modify intermediates before final carbamate formation. This method is described in detail for related carbamate compounds:
- NaH suspension cooled to 0°C.
- Addition of substrate solution followed by methyl iodide.
- Stirring overnight at room temperature.
- Workup includes extraction, washing, drying, and chromatographic purification.
This alkylation step can be part of the synthetic route to prepare substituted amines or carbamates with desired functional groups.
Summary of Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | Aromatic amine + 2,2,2-trifluoroethyl chloroformate + base | THF, DMF, isopropanol | 0–25°C | Triethylamine, NaH | High | Base neutralizes HCl byproduct |
| Amine protection & coupling | Benzyl or tert-butyl carbamate + trifluoroethyl intermediate + coupling agent | Organic solvents (varied) | Room temp to 80°C | Coupling agents, base | Moderate to high | Protecting group strategy for selectivity |
| Catalytic hydrogenation | Protected intermediate + H2 under pressure | Isopropanol, toluene | 40°C | Raney Nickel | High | Removes protecting groups |
| Alkylation of intermediates | NaH + methyl iodide | DMF | 0°C to room temp | NaH | ~74% | Purification by silica chromatography |
Detailed Research Findings
- The use of tert-butyl carbamate protecting groups facilitates selective reactions, allowing subsequent deprotection by catalytic hydrogenation, yielding high purity carbamates.
- Solvent choice critically affects reaction efficiency; isopropanol and DMF are frequently employed for their polarity and ability to dissolve reactants and catalysts.
- Hydrogenolysis under mild conditions (40°C, moderate hydrogen pressure) with Raney Nickel catalyst efficiently removes protecting groups without degrading the carbamate moiety.
- Alkylation using sodium hydride and methyl iodide in DMF is effective for introducing methyl groups on nitrogen atoms, which can be a precursor step in carbamate synthesis.
- Purification by filtration, washing with solvents like toluene or isopropanol, and drying under vacuum ensures high purity (>99% by HPLC in related compounds).
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Potential
Preliminary studies indicate that 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate may exhibit significant biological activity. Its structural similarity to other biologically active carbamates suggests potential use as:
- Insecticides : The compound may function effectively against specific pests due to its enhanced lipophilicity and biological activity.
- Herbicides : Similar to its insecticidal properties, it may also inhibit the growth of unwanted plant species.
A study evaluating the insecticidal properties of various carbamate derivatives found that compounds with trifluoroethyl groups often demonstrated enhanced efficacy compared to their non-fluorinated counterparts. This suggests that this compound could be more effective than traditional insecticides in agricultural settings.
Enhanced Agricultural Chemicals
The unique chemical structure of this compound positions it as a promising candidate for developing new agrochemical products. The trifluoroethyl group is known to improve the solubility and stability of pesticides in various environments.
Metabolic Studies
Further research is necessary to understand the metabolic pathways of this compound in biological systems. Interaction studies can elucidate its behavior in different environments and its potential effects on non-target organisms.
Synthesis Optimization
Improving synthesis methods can enhance yield and purity, making the compound more accessible for research and application. Current synthesis typically involves multi-step processes that can be streamlined for efficiency.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate, highlighting differences in substituents, applications, and physicochemical properties:
Structural and Functional Differences
The dihydrobenzodioxin substituent in introduces a fused oxygen-containing ring system, likely improving solubility but reducing lipophilicity relative to the target compound.
Fluorine Content :
- The trifluoroethyl group in the target compound and increases metabolic stability and hydrophobicity. However, contains six fluorine atoms (vs. three in the target), which may amplify toxicity risks .
Heterocyclic Variations :
- Pyridine-based carbamates (e.g., ) exhibit distinct electronic profiles due to nitrogen heteroatoms, making them more suitable as intermediates in kinase inhibitors compared to purely aromatic systems.
Biological Activity
2,2,2-Trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2,2,2-trifluoroethyl 2-isopropyl-6-methylphenylcarbamate
- CAS Number : 1087798-22-8
- Molecular Formula : C13H16F3NO2
- Molecular Weight : 275.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Recent research has indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, the inclusion of a trifluoromethyl group has been shown to enhance the potency of certain drugs against cancer cell lines by improving binding affinity to target proteins.
Enzyme Inhibition
Studies have demonstrated that carbamate derivatives can inhibit enzymatic activities related to cancer proliferation. The specific inhibition profile of this compound is still under investigation; however, similar compounds have shown promising results in inhibiting kinases associated with tumor growth.
Case Studies and Research Findings
- In Vitro Studies : Laboratory tests on cell lines have shown that derivatives similar to this compound exhibit cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using murine models have indicated that this compound may reduce tumor size significantly compared to controls. Further pharmacokinetic analysis is needed to understand the absorption and metabolism in living organisms.
- Comparative Studies : A comparative analysis with other trifluoromethyl-containing compounds has shown that the presence of the carbamate moiety may enhance selectivity towards specific tumor types while minimizing off-target effects.
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its safety profile. Standard hazard statements indicate potential risks such as irritation and toxicity upon exposure.
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves coupling 2-methyl-6-isopropylphenylamine with 2,2,2-trifluoroethyl chloroformate under basic conditions. Key steps include:
- Amine Activation: Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate carbamate formation .
- Solvent Optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency .
- Purification: Silica gel flash chromatography with gradients of ethyl acetate/hexane (30:70) achieves >95% purity .
- Yield Improvement: Lowering reaction temperatures (0–5°C) minimizes side reactions like hydrolysis.
Q. How can structural characterization of this carbamate be performed to confirm regiochemistry and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify key signals, such as trifluoroethyl CF (~δ 120–125 ppm in F NMR) and aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (ESI/MS): Molecular ion peaks (e.g., m/z 428.3 [M+H]) confirm molecular weight .
- HPLC Analysis: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during synthesis, particularly for chiral intermediates?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO (5 mL/min, 35°C) to separate enantiomers (e.g., retention times: 1.61 vs. 2.41 minutes for isomers) .
- Dynamic Resolution: Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer, improving enantiomeric excess (ee >98%) .
- X-ray Crystallography: Single-crystal analysis resolves absolute configurations of intermediates .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
Methodological Answer:
Q. What contradictory data exist regarding the compound’s stability under varying pH conditions, and how can these be reconciled?
Methodological Answer:
- Observed Contradictions:
- Acidic Conditions (pH <3): Rapid hydrolysis of the carbamate group occurs .
- Neutral/Basic Conditions (pH 7–9): Stability improves, but conflicting reports on shelf-life (weeks vs. months) exist.
- Resolution:
Key Considerations for Researchers
- Safety: While no acute hazards are reported, handle with standard PPE (gloves, goggles) due to fluorinated byproducts .
- Reproducibility: Document solvent batch variability (e.g., THF peroxides) to minimize synthesis discrepancies .
- Data Validation: Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
